

# High-Performance Liquid Chromatography Method for the Determination of Moxifloxacin

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## Compound of Interest

Compound Name: *Miloxacin*

Cat. No.: *B1677135*

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This application note provides a comprehensive overview and a detailed protocol for the analysis of Moxifloxacin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is applicable for the quantification of Moxifloxacin in bulk drug, pharmaceutical formulations, and biological matrices, making it suitable for researchers, scientists, and professionals in drug development and quality control.

## Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.<sup>[1][2]</sup> Accurate and reliable analytical methods are crucial for determining its concentration in various samples for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance of pharmaceutical products.<sup>[3][4][5]</sup> High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity, specificity, and accuracy.<sup>[3][6]</sup> This document outlines a validated RP-HPLC method for the determination of Moxifloxacin.

## Chromatographic Conditions

A summary of various reported chromatographic conditions for the HPLC analysis of Moxifloxacin is presented in Table 1. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Summary of Reported HPLC Chromatographic Conditions for Moxifloxacin Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Hypersil® BDS C18 (250×4.6 mm, 5µm)[1][3]	Agela Technology, Venosil XBP C18 (250 mm x 4.6 mm, 10 µm)[7]	Inersil ODS C18 (50 x 4.6mm, 5µm)	Luna C-18 (250 x 4.6 mm, 5µ)[6]
Mobile Phase	20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25)[1][3]	Phosphate buffer and Methanol (18:7 v/v)[7]	0.1% Triethylamine in water and Methanol	Buffer (2 ml Orthophosphoric acid in 1000 ml water, pH 2.5 with Triethylamine) and Methanol (55:45)[6]
Flow Rate	1.5 ml/min[1][3]	1.3 mL/min[7]	1.0 ml/min	1.0 ml/min[6]
Detection	UV at 295 nm[1][3]	UV at 293 nm[7]	UV at 293 nm	UV at 293 nm[6]
Column Temperature	Not Specified	50°C[7]	Not Specified	25°C[6]
Injection Volume	25 µl[3]	Not Specified	2 µL	10µl[6]
Retention Time	Not Specified	9.99 min[7]	2.8 min	5.855[6]

## Method Validation Summary

The presented HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[7] A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Moxifloxacin Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (µg/ml)	0.125 - 16[1][3]	Not Specified	20 - 60	20 - 60[6]
Correlation Coefficient (R <sup>2</sup> )	> 0.999[1][3]	0.999[7]	0.999	0.9990[6]
Accuracy (%) Recovery)	97.7 - 107.6%[1][3]	Not Specified	99.3 - 102%	99.3% - 100.2%[6]
Precision (RSD %)	Within day: < 4.07%, Between days: < 5.09%[1][3]	Not Specified	Intraday: 0.6%, Interday: 0.7%	Inter-day: 0.95%[6]
Limit of Detection (LOD) (µg/ml)	Not Specified	0.029[7]	1.8	Not Specified
Limit of Quantification (LOQ) (µg/ml)	Not Specified	0.095[7]	5.6	Not Specified

## Experimental Protocol

This section provides a detailed step-by-step protocol for the determination of Moxifloxacin using a representative RP-HPLC method.

### 1. Materials and Reagents

- Moxifloxacin Hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium dihydrogen orthophosphate (AR grade)
- Orthophosphoric acid (AR grade)

- Triethylamine (AR grade)
- Water (Milli-Q or equivalent)
- 0.45  $\mu$ m membrane filters

## 2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
- C18 analytical column (e.g., Hypersil® BDS C18, 250×4.6 mm, 5 $\mu$ m).
- Data acquisition and processing software.

## 3. Preparation of Solutions

- Mobile Phase (Method 1): Prepare a 20 mM solution of ammonium dihydrogen orthophosphate in water and adjust the pH to 3 with orthophosphoric acid. Filter the buffer through a 0.45  $\mu$ m membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in the ratio of 75:25 (v/v). Degas the mobile phase before use.[1][3]
- Standard Stock Solution (100  $\mu$ g/ml): Accurately weigh 10 mg of Moxifloxacin Hydrochloride reference standard and dissolve it in a 100 ml volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16  $\mu$ g/ml).

## 4. Sample Preparation

- Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Moxifloxacin and transfer it to a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45  $\mu$ m membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

- Plasma Samples: To 250  $\mu$ l of plasma, add 25  $\mu$ l of an internal standard solution (e.g., 250  $\mu$ g/ml tinidazole). Add 0.5 ml of methanol to precipitate the proteins. Vortex the mixture for 30 seconds and then centrifuge at 1006  $\times g$  for 7 minutes. Inject a 25  $\mu$ l aliquot of the supernatant into the HPLC system.[3]

## 5. Chromatographic Analysis

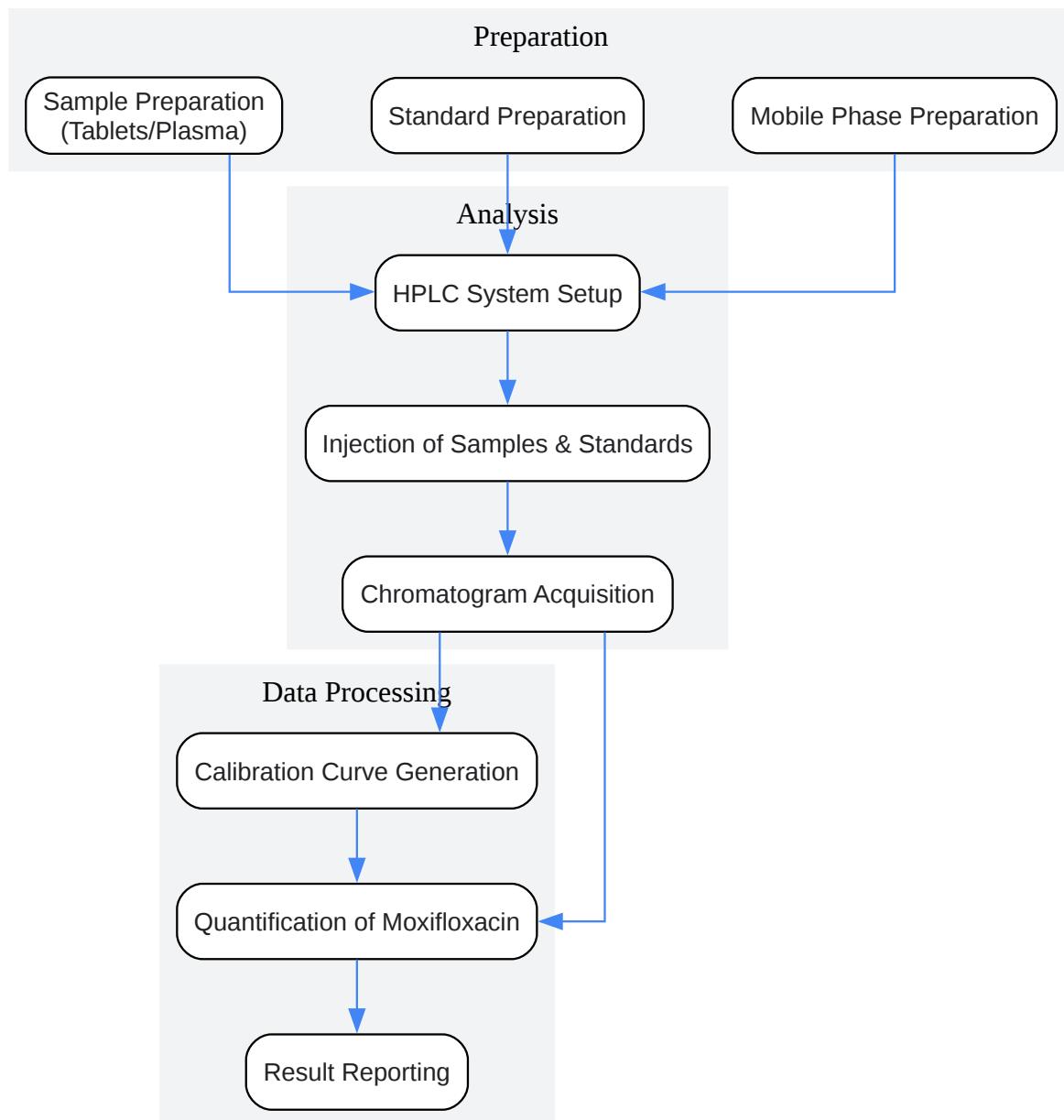
- Set up the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).
- Inject 25  $\mu$ l of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for Moxifloxacin.

## 6. Data Analysis

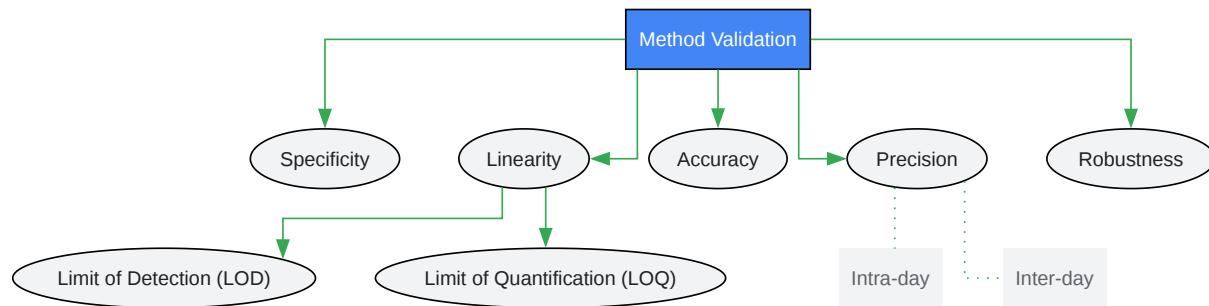
- Construct a calibration curve by plotting the peak area of the Moxifloxacin standard solutions against their corresponding concentrations.
- Determine the concentration of Moxifloxacin in the sample solutions by interpolating their peak areas from the calibration curve.

## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.

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Caption: Experimental workflow for HPLC analysis of Moxifloxacin.

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Caption: Logical relationship of HPLC method validation parameters.

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